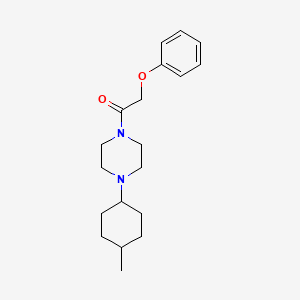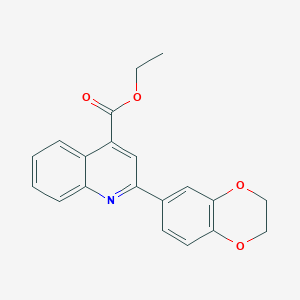![molecular formula C22H22N4O B5515805 5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine is a complex organic compound, known for its unique structural features. It is a part of the pyrimidine family, which is significant in biological systems and pharmaceutical applications.
Synthesis Analysis
- Synthesis of related pyrimidine derivatives often involves multicomponent reactions. For example, a compound synthesized via the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidene malononitrile showed biocidal properties (Youssef & Omar, 2007).
Molecular Structure Analysis
- X-ray structural analysis of similar compounds has been conducted, revealing details about molecular conformations and crystal packing. For example, the crystal structure of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, a related compound, provided insights into its molecular arrangement (Fenton et al., 1985).
Chemical Reactions and Properties
- Pyrimidine compounds exhibit a range of chemical behaviors depending on their structure. For instance, certain pyrimidine derivatives undergo reactions with halogen-containing compounds, leading to various heterocyclic systems (Harutyunyan et al., 2015).
Applications De Recherche Scientifique
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have shown potential in antiviral applications. For example, derivatives such as 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and evaluated for their inhibitory activity against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus (HIV). These compounds have shown varying degrees of effectiveness in inhibiting retrovirus replication in cell culture, highlighting their potential in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Optical and Electronic Properties
Pyrimidine rings play a significant role in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. Studies have explored the structural parameters, electronic properties, and NLO characteristics of pyrimidine derivatives, providing insights into their applications in optoelectronics and photonics. These investigations reveal the promising applications of these compounds in advanced technology devices (Hussain et al., 2020).
Antimicrobial and Anticancer Agents
Research on pyrimidine derivatives has also extended into the development of antimicrobial and anticancer agents. Compounds synthesized from pyrano[2,3-d]pyrimidine have exhibited significant antibacterial and antifungal activities, as well as cytotoxic potential against various cancer cell lines. These studies underscore the therapeutic potential of pyrimidine derivatives in treating infectious diseases and cancer (Abd El-Sattar et al., 2021).
Synthesis and Structural Studies
The synthesis of new classes of pyrimidine derivatives, including pyridine and fused pyridine compounds, has been a focus of research to explore their potential applications further. Structural studies, including crystallography, provide essential insights into the molecular configuration of these compounds, which is crucial for understanding their interaction mechanisms and potential applications in various scientific domains (Al-Issa, 2012).
Propriétés
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-22(19-8-3-2-4-9-19)10-6-12-26(16-22)21(27)18-14-24-20(25-15-18)17-7-5-11-23-13-17/h2-5,7-9,11,13-15H,6,10,12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDLHXEXKJKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CN=C(N=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)


![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)
